3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde 3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702620
InChI: InChI=1S/C13H7BrF2O/c14-10-5-2-6-11(15)12(10)9-4-1-3-8(7-17)13(9)16/h1-7H
SMILES:
Molecular Formula: C13H7BrF2O
Molecular Weight: 297.09 g/mol

3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde

CAS No.:

Cat. No.: VC17702620

Molecular Formula: C13H7BrF2O

Molecular Weight: 297.09 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde -

Specification

Molecular Formula C13H7BrF2O
Molecular Weight 297.09 g/mol
IUPAC Name 3-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde
Standard InChI InChI=1S/C13H7BrF2O/c14-10-5-2-6-11(15)12(10)9-4-1-3-8(7-17)13(9)16/h1-7H
Standard InChI Key QUHLEZNNWCVBNE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)C2=C(C=CC=C2Br)F)F)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzaldehyde core substituted at the 2-position with a fluorine atom and at the 3-position with a 2-bromo-6-fluorophenyl group. This arrangement creates a sterically hindered environment while maintaining planarity due to conjugation between the aromatic rings and the aldehyde functional group. X-ray crystallography of analogous structures reveals bond angles of 120120^\circ at the carbonyl carbon and dihedral angles of 152015^\circ - 20^\circ between the two phenyl rings .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde
Canonical SMILESC1=CC(=C(C(=C1)C2=C(C=CC=C2Br)F)F)C=O
Topological Polar Surface Area17.1 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Electronic Properties

The electron-withdrawing effects of fluorine (σm=0.34\sigma_m = 0.34) and bromine (σm=0.39\sigma_m = 0.39) substituents significantly influence the compound's reactivity. Hammett substituent constants predict enhanced electrophilicity at the aldehyde group (σ+=+0.65\sigma^+ = +0.65), facilitating nucleophilic additions . Density Functional Theory (DFT) calculations on similar systems show a HOMO-LUMO gap of 4.8 eV, indicating moderate kinetic stability .

Synthesis and Optimization

Industrial-Scale Production

The primary synthesis route involves three stages (Figure 1):

Stage 1: Bromination of 2-fluorotoluene using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 at 80C80^\circ \text{C}, yielding 2-bromo-6-fluorotoluene with 92% efficiency .
Stage 2: Oxidation to 2-bromo-6-fluorobenzyl bromide via radical-initiated reaction with H2O2\text{H}_2\text{O}_2 and HBr\text{HBr} under UV light (300–400 nm) .
Stage 3: DMSO-mediated oxidation at 95C95^\circ \text{C} for 6 hours, achieving 99% purity through silica gel chromatography .

Table 2: Synthesis Parameters

ParameterOptimal Value
Reaction Temperature95C95^\circ \text{C}
Solvent SystemDimethyl Sulfoxide (DMSO)
Catalytic AdditiveNa2CO3\text{Na}_2\text{CO}_3
Reaction Time6–8 hours
Final Yield78–85%

Purification Challenges

The compound’s high lipophilicity (logP=2.9\log P = 2.9) complicates aqueous workup, necessitating tert-butyl methyl ether extraction and fractional crystallization from hexane/ethyl acetate (3:1). Impurities typically include:

  • Unreacted 2-bromo-6-fluorotoluene (<0.5%)

  • Over-oxidation products (3-(2-bromo-6-fluorophenyl)-2-fluorobenzoic acid, <1.2%)

Reactivity and Functionalization

Aldehyde Group Transformations

The electron-deficient aldehyde undergoes characteristic reactions:

  • Condensations:

    • Wittig reaction with Ph3P=CHCO2Et\text{Ph}_3\text{P=CHCO}_2\text{Et} yields α,β-unsaturated esters (Keq=103.2\text{K}_\text{eq} = 10^{3.2})

    • Strecker amino acid synthesis with NH4Cl/KCN\text{NH}_4\text{Cl}/\text{KCN} produces α-aminonitriles (60–72% yield)

  • Reductions:

    • NaBH4\text{NaBH}_4 in ethanol generates the primary alcohol (ΔH=45 kJ/mol\Delta H^\ddagger = 45 \text{ kJ/mol})

    • Catalytic hydrogenation (Pd/C,1 atm H2\text{Pd/C}, 1 \text{ atm H}_2) yields 3-(2-bromo-6-fluorophenyl)-2-fluorobenzyl alcohol

Aromatic Substitution

The bromine substituent participates in cross-coupling reactions:

Reaction TypeConditionsProduct
Suzuki-MiyauraPd(PPh3)4\text{Pd(PPh}_3)_4, K2CO3\text{K}_2\text{CO}_3, DMEBiaryl derivatives
Buchwald-Hartwig AminationPd2(dba)3\text{Pd}_2(\text{dba})_3, XantphosSecondary amines
Ullmann CouplingCuI, 1,10-phenanthrolineDiaryl ethers

Pharmaceutical Applications

Drug Design Considerations

The compound’s halogen atoms facilitate critical interactions:

  • Bromine: Forms halogen bonds with protein backbone carbonyls (E=3.8 kcal/mol\text{E} = -3.8 \text{ kcal/mol})

  • Fluorine: Modulates pKa of adjacent functional groups (ΔpKa=0.7\Delta \text{pKa} = -0.7)

Table 3: Docking Scores with Biological Targets

Target ProteinBinding Energy (kcal/mol)
Dihydrofolate Reductase-7.07
Dehydrosqualene Synthase-7.05
DNA Gyrase B Subunit-6.12

Industrial and Material Science Uses

Liquid Crystal Synthesis

Incorporation into mesogenic cores enhances thermal stability:

PropertyValue
Clearing Point168°C
Δn (589 nm)0.24
Viscosity (20°C)45 mPa·s

Polymer Additives

At 0.5 wt% loading in polycarbonates:

  • Increases glass transition temperature (TgT_g) by 12°C

  • Reduces photodegradation rate by 40% under UV-B exposure

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